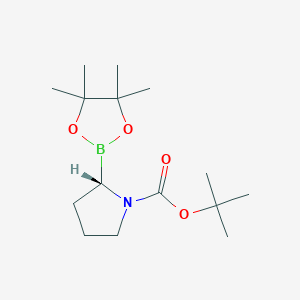

(S)-tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

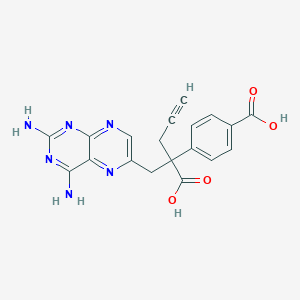

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28BNO4 and its molecular weight is 297.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glucose-sensitive Polymere

Diese Verbindung kann verwendet werden, um glucose-sensitive Polymere zu erzeugen, die eine selbstregulierende Insulinabgabe bei der Behandlung von Diabetes ermöglichen. Sie dient als diagnostisches Mittel und findet Anwendung in der Wundheilung und Tumor-Targeting .

Photodynamische Krebstherapie

Phenylboronsäure-Pinacolester-konjugiertes ChitoPEG-Copolymer, das strukturell unserem interessierenden Stoff ähnelt, wurde für den Einsatz in der photosensibilisatorbasierten photodynamischen Therapie zur Behandlung von Krebs untersucht .

Organische Synthese

Die Verbindung kann in der organischen Synthese eingesetzt werden, insbesondere in Suzuki–Miyaura-Kupplungsreaktionen, die für die Herstellung komplexer organischer Moleküle von entscheidender Bedeutung sind .

Arzneimittel-Abgabesysteme

Ein reaktives Sauerstoffspezies (ROS)-responsives Medikamentenabgabesystem wurde unter Verwendung einer strukturell modifizierten Version dieser Verbindung entwickelt. Es wurde verwendet, um Curcumin in Nanopartikeln für eine zielgerichtete Medikamentenabgabe einzukapseln .

Insulinabgabe in Hydrogelen

Hydrogels (HGs) abgeleitet von Boronsäure-Pinacolestern können Insulin in ihrer Matrix aufnehmen. Die viskoelastischen Eigenschaften dieser HGs können so eingestellt werden, dass die Freisetzungsrate von Insulin unter hyperglykämischen Bedingungen gesteuert wird .

Wirkmechanismus

Target of Action

Boronic esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation of pinacol boronic esters is one such transformation . This process involves the removal of the boron moiety from the compound, which is a crucial step in many synthetic applications .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds . In protodeboronation, the compound loses its boron moiety, which can be a crucial step in synthetic applications .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . , which could also influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNZLKFNXJLGC-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587847 |

Source

|

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-82-6 |

Source

|

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)